molecular formula C20H24N2O B6965792 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one

1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one

Cat. No.: B6965792
M. Wt: 308.4 g/mol
InChI Key: KZYXYOGPXLXPMC-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one is a synthetic organic compound with a complex structure It features a pyridine ring, an azetidine ring, and a phenyl group, making it an interesting subject for chemical research

Properties

IUPAC Name

1-(3,3-dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15(16-7-5-4-6-8-16)13-18(23)22-14-20(2,3)19(22)17-9-11-21-12-10-17/h4-12,15,19H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYXYOGPXLXPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CC(C1C2=CC=NC=C2)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the pyridine and phenyl groups. Key steps may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Phenyl Group: This can be done using Friedel-Crafts alkylation or related methods.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylpropan-1-one
  • 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylpentan-1-one

Comparison: Compared to similar compounds, 1-(3,3-Dimethyl-2-pyridin-4-ylazetidin-1-yl)-3-phenylbutan-1-one may exhibit unique properties due to the specific arrangement of its functional groups

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